molecular formula C13H10FN3O2 B2396765 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-61-9

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine

Cat. No.: B2396765
CAS No.: 861210-61-9
M. Wt: 259.24
InChI Key: FGCDKGAQDWPGEH-RQZCQDPDSA-N
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Description

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine is a chemical compound with the molecular formula C12H9FN2O2 It is characterized by the presence of a pyrazine ring substituted with a 2-fluorobenzoyl group and an ethanimidoyl group

Preparation Methods

The synthesis of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine typically involves the reaction of 2-fluorobenzoic acid with ethanimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine can be compared with other similar compounds, such as:

    2-{[(2-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine: Similar structure but with a chlorine atom instead of fluorine.

    2-{[(2-Bromobenzoyl)oxy]ethanimidoyl}pyrazine: Similar structure but with a bromine atom instead of fluorine.

    2-{[(2-Iodobenzoyl)oxy]ethanimidoyl}pyrazine: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

[(E)-1-pyrazin-2-ylethylideneamino] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-4-2-3-5-11(10)14/h2-8H,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCDKGAQDWPGEH-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1F)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=CC=C1F)/C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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